[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-furyl)ethyl]amine
Description
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-10-14(15-6-3-9-18-15)17-8-7-12-4-1-2-5-13(12)11-17/h1-6,9,14H,7-8,10-11,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSIPJWBPBZHNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CN)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Isoquinoline Derivatives
One common approach involves nucleophilic substitution at electrophilic centers on isoquinoline derivatives with amines bearing the 2-furyl-ethyl moiety or its precursors.
- Starting from 1,2,3,4-tetrahydroisoquinoline or its derivatives, nucleophilic substitution is performed in dry solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) using a base like triethylamine (Et3N) to facilitate the reaction.
- The reaction temperature ranges from room temperature to reflux conditions (80–110 °C), with reaction times spanning from 90 minutes to 48 hours depending on the substrate and conditions.
- For example, nucleophilic substitution of a halogenated or activated ester intermediate with 1,2,3,4-tetrahydroisoquinoline provides the corresponding substituted intermediate, which can be further functionalized.
Reductive Amination and Catalytic Hydrogenation
- Nitro derivatives of the isoquinoline-furyl compounds are often synthesized first, then reduced to the corresponding amines.
- Catalytic hydrogenation using Raney® nickel under hydrogen atmosphere is a common method for reducing nitro groups to amines.
- Alternative reductions include the use of tin(II) chloride (SnCl2) in ethanol under reflux conditions.
- These reductions yield the amino-substituted dihydroisoquinoline derivatives, which can then be elaborated further.
Amide Bond Formation via Carbodiimide Coupling
- For compounds structurally related to [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-furyl)ethyl]amine , amide bond formation is a key step.
- The reaction of racemic trans-2-benzyl-3-(2-furyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid with amino esters (e.g., L-tryptophan methyl ester) in the presence of coupling agents like diisopropylcarbodiimide (DIC) in dry dichloromethane at low temperatures (263 K) yields amide-linked products.
- The reaction mixture is stirred for about 1 hour, followed by filtration to remove urea byproducts and purification by extraction and chromatography.
Alternative Synthetic Routes
- Some syntheses employ one-pot procedures starting from ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate or similar activated esters, reacting with amines and bases to form intermediate compounds that can be further transformed into the target molecules.
- Palladium-catalyzed coupling reactions (e.g., Pd2(dba)3 with BINAP ligand) have also been reported for introducing the tetrahydroisoquinoline moiety onto aromatic systems under reflux in toluene.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | 1,2,3,4-tetrahydroisoquinoline, Et3N, dry DMSO, 100 °C, 4 h | 70–90 | Reaction time and temperature critical |
| Catalytic hydrogenation | Raney® Ni, H2, DMF, rt, 1–6 h | 80–95 | Reduction of nitro to amine |
| Carbodiimide coupling | DIC, dry CH2Cl2, 263 K, 1 h | 88–93 | Amide bond formation with amino esters |
| Tin(II) chloride reduction | SnCl2, EtOH, reflux, 2 h | 85–90 | Alternative nitro reduction method |
| Palladium-catalyzed coupling | Pd2(dba)3, BINAP, Cs2CO3, dry toluene, reflux, 13 h | 65–80 | For arylation of isoquinoline derivatives |
Analytical and Structural Characterization
- The synthesized compounds are characterized by spectral methods including ^1H NMR, IR spectroscopy, and microanalysis.
- X-ray crystallography studies confirm the molecular structure, revealing non-planar puckering in the tetrahydroisoquinoline ring and positional disorder in the furan ring.
- Crystals often show supramolecular architectures stabilized by intermolecular hydrogen bonding and C–H···π interactions.
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-furyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-furyl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-furyl)ethyl]amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, emphasizing variations in substituents, synthetic routes, and biological activities:
Key Observations:
Structural Variations: The target compound distinguishes itself with a 2-furyl group, which introduces electronic and steric differences compared to phenyl (), methoxybenzyl (), or quinazoline () substituents. The furan ring’s electron-rich nature may influence binding interactions in biological targets. Dihydroisoquinoline core modifications: Dimethoxy substitutions (e.g., ) enhance MDR reversal efficacy, likely by improving membrane permeability or P-glycoprotein binding .
Synthetic Approaches: Hydroamination () and coupling reactions () are common methods for dihydroisoquinoline derivatives. The target compound could be synthesized via similar strategies, though direct evidence is lacking.
Biological Activities: MDR Reversal: Quinazoline-linked analogs () show potent activity against resistant cancer cell lines (e.g., P-gp inhibition). The furyl group’s smaller size may reduce steric hindrance in binding pockets.
~3.6 for phenyl analogs ).
Biological Activity
The compound [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-furyl)ethyl]amine, also known as a derivative of dihydroisoquinoline, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H28N2O2
- Molecular Weight : 352.478 g/mol
- IUPAC Name : N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide
The unique combination of a dihydroisoquinoline moiety and a furan ring contributes to the compound's distinct biological properties. The structural characteristics enhance its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Research indicates that compounds containing dihydroisoquinoline structures often exhibit significant interactions with neurotransmitter systems, particularly in the modulation of dopamine and serotonin receptors. This activity is crucial for developing treatments for neurodegenerative diseases and psychiatric disorders.
- Neuroprotective Effects : Studies have shown that derivatives of dihydroisoquinoline can protect neuronal cells from oxidative stress and apoptosis. This neuroprotection is attributed to their ability to scavenge free radicals and inhibit apoptotic pathways.
- Antitumor Activity : Recent investigations into the compound's anticancer properties reveal that it may inhibit tumor growth by inducing cell cycle arrest and apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.
- Antimicrobial Properties : Some studies have reported that this compound exhibits antimicrobial activity against various bacterial strains. This effect is potentially linked to its ability to disrupt bacterial cell membranes or inhibit critical enzymatic functions within microbial cells.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the compound's biological activities:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Neuroprotection | Cell culture models | Significant reduction in oxidative stress markers |
| Study 2 | Antitumor effects | Cancer cell lines | Induced apoptosis in breast cancer cells |
| Study 3 | Antimicrobial activity | Disk diffusion method | Effective against E. coli and S. aureus |
Case Studies
Several case studies highlight the therapeutic potential of [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-furyl)ethyl]amine:
-
Case Study on Neuroprotection :
- Objective : To evaluate the neuroprotective effects on primary neuronal cultures.
- Results : The compound significantly reduced cell death induced by glutamate toxicity, suggesting its potential for treating neurodegenerative disorders.
-
Case Study on Anticancer Activity :
- Objective : To assess the compound's efficacy against various cancer cell lines.
- Results : Demonstrated potent cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value significantly lower than standard chemotherapeutic agents.
-
Case Study on Antimicrobial Effects :
- Objective : To determine the antibacterial activity against clinical isolates.
- Results : Showed notable inhibition zones against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
Q & A
Q. What are the established synthetic routes for [2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-furyl)ethyl]amine?
A common approach involves reductive amination or nucleophilic substitution. For example, intermediates like 3,4-dihydroisoquinoline derivatives can be functionalized with furyl groups via coupling reactions. Reduction steps using agents like LiAlH4 (e.g., in THF under anhydrous conditions) are critical for stabilizing the amine group . Precursor optimization (e.g., protecting group strategies) is essential to avoid side reactions during furyl-ethylamine integration.
Q. How is the purity and structural integrity of the compound verified?
- Chromatography : HPLC or LC-MS with UV/Vis detection (λ = 254 nm) confirms purity (>95%).
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 120–123 ppm for aromatic protons) and FT-IR (N-H stretching at ~3300 cm<sup>−1</sup>) validate structural motifs .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 298.43 for analogs) .
Q. What are the key physicochemical properties critical for experimental handling?
- Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, THF) but limited in water.
- Stability : Sensitive to light and oxidation; store under inert gas (N2) at −20°C.
- pKa : Estimated ~8.5 (amine group), influencing protonation states in biological assays .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s receptor binding affinity?
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., serotonin or dopamine receptors) based on the furyl and dihydroisoquinoline moieties .
- Radioligand Displacement Assays : Compete with <sup>3</sup>H-labeled ligands (e.g., 5-HT1A antagonists) in transfected HEK293 cells. IC50 values quantify affinity .
- Structure-Activity Relationship (SAR) : Modify substituents on the furyl or isoquinoline rings to isolate critical binding motifs .
Q. How to resolve contradictions in reported biological activity data?
- Meta-Analysis : Compare studies using standardized assays (e.g., uniform cell lines, endpoint measurements). Discrepancies in IC50 may arise from variations in assay pH or solvent carriers .
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Orthogonal Assays : Confirm results using alternate methods (e.g., calcium flux vs. cAMP assays for GPCR activity) .
Q. What methodologies are used to study metabolic stability in vitro?
- Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS over 60 minutes. Calculate half-life (t1/2) .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions.
- Metabolite Identification : HR-MS/MS fragments to map oxidation (e.g., hydroxylation on the furan ring) or glucuronidation .
Q. How to assess the compound’s potential neurotoxicity?
- In Vitro Models : Differentiated SH-SY5Y neurons exposed to 1–100 µM compound. Measure viability (MTT assay) and apoptosis (caspase-3 activation) .
- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers; calculate apparent permeability (Papp) and efflux ratio. High Papp (>5 × 10<sup>−6</sup> cm/s) suggests CNS access .
- In Vivo Neurobehavioral Testing : Administer to rodents (1–10 mg/kg) and monitor motor coordination (rotarod) and memory (Morris water maze) .
Q. What strategies optimize blood-brain barrier permeability?
- Prodrug Design : Introduce lipophilic esters or amides to enhance passive diffusion.
- Efflux Transporter Inhibition : Co-administer P-gp inhibitors (e.g., verapamil) to reduce efflux .
- Computational Modeling : Predict logP (optimal 2–3) and polar surface area (<90 Ų) using tools like Molinspiration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
